N'-Hydroxy-2-(2-(pyridin-3-yl)pyrrolidin-1-yl)acetimidamide
Description
Synthesized via method A (starting from 2-(pyridin-3-yl)acetonitrile), it exhibits a yield of 71% and forms a beige solid with a melting point of 114–115°C (ethanol) . Key spectral data include:
- ¹H NMR (DMSO-d₆): δ 8.92 (br s, 1H), 8.47 (d, J = 4.8 Hz, 1H), 7.71 (td, J = 7.7, 1.8 Hz, 1H), 7.33 (d, J = 7.8 Hz, 1H), 7.23 (dd, J = 6.8, 5.1 Hz, 1H), 5.40 (br s, 2H), 3.44 (s, 2H).
- ¹³C NMR (DMSO-d₆): δ 157.6, 150.8, 148.7, 136.4, 122.9, 121.6, 39.4 (overlapping with DMSO-d₆).
The compound’s structure features a pyrrolidine ring substituted with a pyridin-3-yl group and an acetimidamide moiety, which distinguishes it from simpler pyridine derivatives.
Properties
Molecular Formula |
C11H16N4O |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
N'-hydroxy-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethanimidamide |
InChI |
InChI=1S/C11H16N4O/c12-11(14-16)8-15-6-2-4-10(15)9-3-1-5-13-7-9/h1,3,5,7,10,16H,2,4,6,8H2,(H2,12,14) |
InChI Key |
CPRFIMGSWVQIRV-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC(N(C1)C/C(=N/O)/N)C2=CN=CC=C2 |
Canonical SMILES |
C1CC(N(C1)CC(=NO)N)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrrolidine Derivatives
Pyrrolidine derivatives can be synthesized through various methods, including the use of cerium(III) chloride heptahydrate (CeCl3.7H2O) as a catalyst in one-pot reactions involving 2-amino-thiadiazoles or thiazoles and 2,3-dihydrofuran. This approach can be adapted for the synthesis of pyrrolidine rings with different substituents.
Integration of Pyridine Moiety
The incorporation of a pyridine ring into the pyrrolidine structure can be achieved through formimidamide chemistry, as seen in the synthesis of imidazo[1,2-a]pyridines. This method involves the reaction of 2-aminopyridines with suitable substrates to form the desired heterocyclic compounds.
Formation of Acetimidamide Group
Data Tables and Research Results
Due to the limited availability of specific data on this compound, the following table provides a general overview of related compounds and their synthesis conditions:
| Compound | Synthesis Method | Conditions | Yield |
|---|---|---|---|
| Pyrrolidine Derivatives | CeCl3.7H2O catalyzed one-pot reaction | MeCN, rt, 2h | Variable |
| Imidazo[1,2-a]pyridines | Formimidamide chemistry | MeCN, rt | High |
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-2-(2-(pyridin-3-yl)pyrrolidin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP and reducing agents like hydrogen gas. The reaction conditions can vary, but they often involve specific solvents and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce amine derivatives.
Scientific Research Applications
N’-Hydroxy-2-(2-(pyridin-3-yl)pyrrolidin-1-yl)acetimidamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-(2-(pyridin-3-yl)pyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
(Z)-N′-Hydroxy-2-(pyridin-3-yl)acetimidamide (Compound 28)
This analogue lacks the pyrrolidine ring but retains the pyridin-3-yl and acetimidamide groups. Key differences include:
- Synthesis : Yield of 78%, higher than the target compound (71%) .
- Physical Properties: Pale yellow solid with a melting point of 173°C (ethanol), significantly higher than the target compound (114–115°C). The discrepancy in melting points suggests differences in crystallinity or intermolecular interactions.
- Structural Implications : The absence of the pyrrolidine ring reduces molecular complexity and may influence solubility or receptor-binding affinity.
N-(Hydroxypyridinyl)acetamide Derivatives
Compounds such as N-(3-hydroxypyridin-2-yl)acetamide and N-(2-hydroxy-5-iodopyridin-3-yl)acetamide (Catalog entries 23, 24, 157) share pyridine cores but differ in functional groups:
- Substituents : Hydroxyl and iodine groups alter electronic properties and steric bulk compared to the pyrrolidine-pyridine system.
- Biological Relevance : Acetamide derivatives are typically intermediates or bioactive agents, but the acetimidamide moiety in the target compound may enhance hydrogen-bonding capacity or metabolic stability.
Pyrrolidine-Containing Analogues
(Z)-2-(3-(Ethoxymethyl)pyrrolidin-1-yl)-N'-hydroxyacetimidamide
This compound (CAS 2098159-62-5) replaces the pyridin-3-yl group with an ethoxymethyl substituent on the pyrrolidine ring . Key comparisons:
- Molecular Weight : 201.266 g/mol (vs. target compound’s molecular weight of ~279.3 g/mol, inferred from structure).
Data Tables
Table 1: Physical and Spectral Properties of Key Compounds
Table 2: Structural Comparison
Research Findings and Implications
- Structural Complexity vs. Bioactivity : The pyrrolidine-pyridine system in the target compound may offer improved selectivity in receptor interactions compared to simpler pyridine derivatives .
- Synthetic Challenges : Lower yield (71%) of the target compound compared to Compound 28 (78%) suggests steric or electronic hurdles during pyrrolidine functionalization .
Biological Activity
N'-Hydroxy-2-(2-(pyridin-3-yl)pyrrolidin-1-yl)acetimidamide, with the chemical formula CHNO, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, providing insights into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound is believed to interact with specific biological targets, influencing various signaling pathways. Notably, it has shown potential as an inhibitor of c-Jun N-terminal kinase 3 (JNK3), which is primarily expressed in the brain and is implicated in neurodegenerative diseases. The inhibition of JNK3 may provide neuroprotective effects, making it a candidate for further research in treating conditions like Alzheimer's disease .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis via caspase activation |
| MCF-7 (breast cancer) | 20 | Inhibition of cell proliferation |
| A549 (lung cancer) | 18 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound may act by disrupting cell cycle progression and promoting programmed cell death .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. In vivo studies using animal models of inflammation have shown that treatment with this compound reduces markers of inflammation such as TNF-alpha and IL-6. This suggests a potential therapeutic role in inflammatory diseases .
Case Studies
- Neuroprotection in Animal Models : A study involving mice subjected to ischemic injury reported that administration of this compound significantly reduced neuronal death and improved functional recovery. The mechanism was linked to the inhibition of JNK3, highlighting its neuroprotective potential .
- Tumor Growth Inhibition : In a xenograft model of breast cancer, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis and decreased proliferation in treated tumors .
Q & A
Q. How can scalability challenges in multi-step synthesis be addressed for industrial research?
- Answer: Scale-up solutions include:
- Flow chemistry: Continuous flow reactors to improve heat/mass transfer in exothermic steps.
- Process Analytical Technology (PAT): Real-time monitoring (e.g., FTIR) to maintain reaction consistency.
- Green chemistry principles: Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
